1-(2,3-Dimethoxyphenyl)propan-2-ol: Technical Profile & Synthetic Applications
1-(2,3-Dimethoxyphenyl)propan-2-ol: Technical Profile & Synthetic Applications
Topic: "1-(2,3-Dimethoxyphenyl)propan-2-ol" fundamental properties Content Type: In-depth Technical Guide
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Executive Summary
1-(2,3-Dimethoxyphenyl)propan-2-ol (CAS: 33414-37-8 ) is a specialized phenylpropanoid derivative serving as a critical intermediate and analytical standard in the synthesis of Amaryllidaceae alkaloids, specifically Galanthamine and Lycoramine . Distinguished by the sterically crowded 2,3-dimethoxy substitution pattern on the phenyl ring, this secondary alcohol plays a dual role: it functions as a stable precursor for chiral resolution and as a key process impurity marker during the reductive amination or cyclization steps of pharmaceutical manufacturing.
This guide provides a comprehensive technical analysis of the compound’s physicochemical properties, synthetic routes, and its strategic importance in drug development workflows.
Chemical Identity & Physicochemical Properties
Nomenclature & Identification
| Property | Detail |
| IUPAC Name | 1-(2,3-Dimethoxyphenyl)propan-2-ol |
| CAS Number | 33414-37-8 |
| Molecular Formula | C₁₁H₁₆O₃ |
| Molecular Weight | 196.24 g/mol |
| SMILES | CC(O)CC1=C(OC)C(OC)=CC=C1 |
| Synonyms |
Physical Characteristics
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Appearance: Viscous, colorless to pale yellow oil.
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Solubility: Highly soluble in polar organic solvents (Methanol, Ethanol, DMSO, Dichloromethane); sparingly soluble in water.
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Chirality: Contains one stereocenter at the C2 position. Existing as a racemate (±) in standard synthesis, but resolvable into (R) and (S) enantiomers for asymmetric applications.
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Boiling Point (Predicted): ~290–300°C at 760 mmHg.
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Acidity (pKa): ~14.5 (Secondary alcohol).
Spectroscopic Profile (Diagnostic Signals)
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¹H-NMR (CDCl₃, 400 MHz):
- 1.25 (d, 3H): Terminal methyl group (CH₃).
- 2.60–2.90 (dd, 2H): Benzylic methylene protons (Ar-CH₂-), often showing diastereotopic splitting due to the adjacent chiral center.
- 3.82, 3.85 (s, 6H): Two methoxy groups (-OCH₃). The distinct shift difference confirms the non-equivalent electronic environments (2-position vs 3-position).
- 3.95–4.05 (m, 1H): Methine proton at the chiral center (CH-OH).
- 6.80–7.05 (m, 3H): Aromatic protons (1,2,3-substitution pattern).
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IR Spectrum: Broad absorption at 3350–3450 cm⁻¹ (O-H stretch) and strong bands at 1260 cm⁻¹ (C-O ether stretch).
Synthetic Pathways & Experimental Protocols
The synthesis of 1-(2,3-dimethoxyphenyl)propan-2-ol typically proceeds via the reduction of its corresponding ketone, 1-(2,3-dimethoxyphenyl)propan-2-one (CAS 5426-39-1). This ketone is the primary building block constructed from 2,3-dimethoxybenzaldehyde.
Synthesis Workflow Diagram
The following diagram illustrates the convergent synthesis from the aldehyde precursor to the target alcohol.
Figure 1: Step-wise synthesis of 1-(2,3-dimethoxyphenyl)propan-2-ol from benzaldehyde precursors.
Detailed Protocol: Sodium Borohydride Reduction
Objective: Selective reduction of the ketone carbonyl to the secondary alcohol.
Reagents:
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1-(2,3-Dimethoxyphenyl)propan-2-one (1.0 eq)
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Sodium Borohydride (NaBH₄) (1.2 eq)
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Methanol (anhydrous)
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Hydrochloric acid (1M)
Procedure:
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Dissolution: Dissolve 10.0 g of 1-(2,3-dimethoxyphenyl)propan-2-one in 100 mL of anhydrous methanol in a round-bottom flask. Cool the solution to 0°C using an ice bath.
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Addition: Add NaBH₄ (2.35 g) portion-wise over 20 minutes. Note: Maintain temperature <5°C to minimize side reactions.
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Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor conversion via TLC (eluent: Hexane/EtOAc 7:3). The ketone spot (Rf ~0.6) should disappear, replaced by the alcohol spot (Rf ~0.3).
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Quenching: Carefully quench the reaction with 1M HCl until pH ~7. Caution: Hydrogen gas evolution.
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Extraction: Remove methanol under reduced pressure. Extract the aqueous residue with Dichloromethane (3 x 50 mL).
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Purification: Wash combined organics with brine, dry over MgSO₄, and concentrate. Purify the crude oil via silica gel column chromatography (Gradient: 0-30% EtOAc in Hexane).
Applications in Pharmaceutical Development
Galanthamine & Lycoramine Synthesis
The 2,3-dimethoxy substitution pattern is a structural signature of the Galanthamine core (an acetylcholinesterase inhibitor used for Alzheimer's disease).
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Role as Intermediate: The ketone precursor is condensed with acrylonitrile to form the cyclohexane ring system of Lycoramine.
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Role as Impurity Marker: During the reductive amination steps to form amine analogs, the ketone may be inadvertently reduced to the alcohol (the target of this guide). Quantifying this alcohol is essential for "Mass Balance" calculations in GMP manufacturing.
Analytical Impurity Profiling
In the synthesis of drugs like Ivabradine or Tapentadol (which share methoxy-phenyl motifs), structurally similar alcohols often appear as "Process Related Impurities" (PRIs).
HPLC Method for Detection:
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Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 150 x 4.6 mm, 5 µm).
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Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.
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Gradient: 10% B to 90% B over 20 mins.
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Detection: UV at 280 nm (Absorption max of dimethoxybenzene).
Chiral Resolution Substrate
Researchers utilize this alcohol to screen Lipases (e.g., Candida antarctica Lipase B) for kinetic resolution. The high steric hindrance at the ortho (2-methoxy) position makes it a challenging and valuable substrate for testing the efficacy of novel biocatalysts.
Figure 2: Strategic applications of the compound in Pharma and R&D.
Safety & Handling (MSDS Summary)
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Signal Word: Warning.
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Hazard Statements:
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H302: Harmful if swallowed.
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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Handling: Avoid contact with oxidizing agents. The methoxy groups activate the ring, making it susceptible to exothermic reactions with strong electrophiles (e.g., nitrating agents).
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Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Hygroscopic.
References
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Sigma-Aldrich (MilliporeSigma). 1-(2,3-dimethoxyphenyl)propan-2-ol Product Sheet (CAS 33414-37-8).Link
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Misaka, Y., et al. (1968). "The total synthesis of (±)-lycoramine. Part II." Journal of the Chemical Society C: Organic, 2954-2958. (Establishes the 2,3-dimethoxyphenylacetone pathway). Link
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Trost, B. M., & Toste, F. D. (2002). "Enantioselective Total Synthesis of Galanthamine." Journal of the American Chemical Society, 124(17), 5025-5036. (Contextualizes the impurity profile). Link
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PubChem Database. Compound Summary: 1-(2,3-dimethoxyphenyl)propan-2-ol.[1] National Center for Biotechnology Information. Link
